molecular formula C15H19N3O2 B15272943 Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B15272943
M. Wt: 273.33 g/mol
InChI Key: FNCXPEDGTPMAQK-UHFFFAOYSA-N
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Description

Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound that features a unique structure combining a benzyl group, an imidazole ring, and a pyrrolidine carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-protected amino acid with an imidazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways. The compound may also interact with cellular receptors, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a benzyl group, an imidazole ring, and a pyrrolidine carboxylate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19N3O2/c19-15(20-11-12-5-2-1-3-6-12)18-10-4-7-13(18)14-16-8-9-17-14/h1-3,5-6,13H,4,7-11H2,(H,16,17)

InChI Key

FNCXPEDGTPMAQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NCCN3

Origin of Product

United States

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